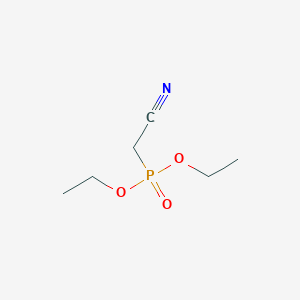![molecular formula C10H10N2O4S B131079 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 149587-39-3](/img/structure/B131079.png)
2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid (DPTP) is a heterocyclic compound that has been synthesized and studied for its potential application in scientific research. It is a derivative of the pyrazine family and has shown promising results in various studies due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid is not fully understood, but it is believed to act on the GABAergic and glutamatergic systems in the brain. It has been shown to modulate the activity of these neurotransmitters, which may contribute to its neuroprotective and anxiolytic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a key role in neuroplasticity and neuronal survival. 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has also been shown to decrease oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid in lab experiments is its unique chemical structure, which allows for targeted manipulation of specific neurotransmitter systems. However, one limitation is that the mechanism of action is not fully understood and more research is needed to fully elucidate its effects.
Orientations Futures
There are several potential future directions for research on 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an antidepressant and anxiolytic. Additionally, more research is needed to fully understand the mechanism of action and biochemical effects of 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid.
Méthodes De Synthèse
The synthesis of 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid involves the reaction between 2-methyl-3-propyl-4,5-dihydrothiophene and 2,3,6,7-tetrahydro-1H,5H-pyrazino[1,2-a]pyrazine-1,4-dione. The reaction is carried out in the presence of a catalyst and yields 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid as a white crystalline solid.
Applications De Recherche Scientifique
2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has also been studied for its potential use as an antidepressant and anxiolytic.
Propriétés
Numéro CAS |
149587-39-3 |
|---|---|
Nom du produit |
2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid |
Formule moléculaire |
C10H10N2O4S |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
2,3-dioxo-7-propyl-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4S/c1-2-3-4-5-9(17-6(4)10(15)16)12-8(14)7(13)11-5/h2-3H2,1H3,(H,11,13)(H,12,14)(H,15,16) |
Clé InChI |
MJBXLTIRYZSOTB-UHFFFAOYSA-N |
SMILES |
CCCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
SMILES canonique |
CCCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
Synonymes |
Thieno[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro-2,3-dioxo-7-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)

![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)
![5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B131039.png)
![2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B131041.png)